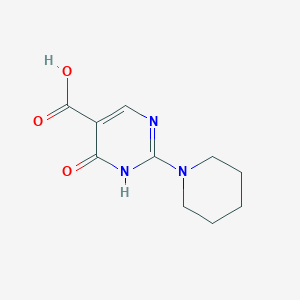
(1,1-Dioxo-2-phenyl-1,2-thiazolidin-5-yl)methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1-Dioxo-2-phenyl-1,2-thiazolidin-5-yl)methanamine;hydrochloride is a chemical compound that belongs to the class of thiazolidine derivatives. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound has shown potential in various scientific research applications, including medicinal chemistry and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dioxo-2-phenyl-1,2-thiazolidin-5-yl)methanamine;hydrochloride typically involves the reaction of phenyl isothiocyanate with an appropriate amine under acidic conditions. The reaction proceeds through the formation of an intermediate thiazolidine ring, followed by oxidation to introduce the dioxo group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (1,1-Dioxo-2-phenyl-1,2-thiazolidin-5-yl)methanamine;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation reactions can lead to the formation of sulfoxides and sulfones.
Reduction reactions can produce amines and amides.
Substitution reactions can result in the formation of various substituted thiazolidines.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound has shown promise as a lead compound for the development of new drugs, particularly in the treatment of inflammatory and autoimmune diseases.
Biology: It has been investigated for its biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for industrial applications.
Mécanisme D'action
(1,1-Dioxo-2-phenyl-1,2-thiazolidin-5-yl)methanamine;hydrochloride can be compared with other thiazolidine derivatives, such as (2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid. While both compounds share the thiazolidine core, the presence of the dioxo group in the former compound imparts unique chemical and biological properties.
Comparaison Avec Des Composés Similaires
(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid
2-((2,4-DIOXO-3-PHENYL-1,3-THIAZOLIDIN-5-YL)-3-AMINO)PROPIONIC ACID
2-((2,4-DIOXO-3-PHENYL-1,3-THIAZOLIDIN-5-YL)-3-CHLORO)PROPIONIC ACID
This detailed overview provides a comprehensive understanding of (1,1-Dioxo-2-phenyl-1,2-thiazolidin-5-yl)methanamine;hydrochloride, its preparation, reactions, applications, and comparison with similar compounds
Propriétés
IUPAC Name |
(1,1-dioxo-2-phenyl-1,2-thiazolidin-5-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.ClH/c11-8-10-6-7-12(15(10,13)14)9-4-2-1-3-5-9;/h1-5,10H,6-8,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPLXDWDALHZDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1CN)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2746666.png)

![1-(4-chlorophenyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2746670.png)
![N-(2,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2746671.png)

![b-D-Glucopyranoside,7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5b,7a,7aa)]-](/img/structure/B2746674.png)
![N-(1-cyano-1-cyclopropylethyl)-2-({2-[methyl(phenyl)amino]phenyl}amino)acetamide](/img/structure/B2746675.png)
![7-(2-chlorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)


![8-ethoxy-3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2746681.png)
![3-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B2746683.png)
